molecular formula C11H16O3 B12285699 1-(3,5-Dimethoxyphenyl)propan-2-ol

1-(3,5-Dimethoxyphenyl)propan-2-ol

Cat. No.: B12285699
M. Wt: 196.24 g/mol
InChI Key: YABKTQBEXIKHLD-UHFFFAOYSA-N
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Description

Benzeneethanol, 3,5-dimethoxy-a-methyl-, (aR)-: is an organic compound with the molecular formula C11H16O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is known for its unique structural features, which include a benzene ring substituted with two methoxy groups and an alpha-methyl group attached to the ethanol side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanol, 3,5-dimethoxy-a-methyl-, (aR)- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and a suitable chiral auxiliary.

    Grignard Reaction: The aldehyde group of 3,5-dimethoxybenzaldehyde is reacted with a Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (aR)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of Benzeneethanol, 3,5-dimethoxy-a-methyl-, (aR)- may involve:

    Large-Scale Grignard Reactions: Utilizing large reactors to perform the Grignard reaction on a larger scale.

    Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and yield of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanol, 3,5-dimethoxy-a-methyl-, (aR)- undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.

    Reduction: Formation of 3,5-dimethoxy-a-methylbenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzeneethanol, 3,5-dimethoxy-a-methyl-, (aR)- has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Benzeneethanol, 3,5-dimethoxy-a-methyl-, (aR)- involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol, α-methyl-, ®-: A similar compound with a different substitution pattern on the benzene ring.

    Benzenemethanol, 3,5-dimethyl-: Another similar compound with methyl groups instead of methoxy groups.

Uniqueness

Benzeneethanol, 3,5-dimethoxy-a-methyl-, (aR)- is unique due to its specific chiral configuration and the presence of methoxy groups, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)propan-2-ol

InChI

InChI=1S/C11H16O3/c1-8(12)4-9-5-10(13-2)7-11(6-9)14-3/h5-8,12H,4H2,1-3H3

InChI Key

YABKTQBEXIKHLD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC(=C1)OC)OC)O

Origin of Product

United States

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